molecular formula C7H12O4 B1365683 (R)-2-Acetoxy-3-methylbutanoic acid CAS No. 44976-78-5

(R)-2-Acetoxy-3-methylbutanoic acid

Cat. No. B1365683
CAS RN: 44976-78-5
M. Wt: 160.17 g/mol
InChI Key: SHYABMSJIGYKIG-ZCFIWIBFSA-N
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Description

The description of a chemical compound includes its molecular formula, structural formula, and IUPAC name. It may also include information about its natural occurrence or synthesis12.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield34.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used56.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity, the conditions under which it reacts, and the products formed78.



Physical And Chemical Properties Analysis

Analysis of physical and chemical properties can include studying the compound’s melting point, boiling point, solubility, optical activity, and reactivity1112.


Scientific Research Applications

1. Quantitative Determination in Wine and Alcoholic Beverages

(R)-2-Acetoxy-3-methylbutanoic acid, along with similar compounds, has been quantitatively determined in wines and other alcoholic beverages. This research found that concentrations of these compounds can significantly affect the sensory characteristics of these beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

2. Sensory Evaluation in Wine

In a study focusing on the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines, it was found that the concentrations of these compounds in wines are below the detection threshold, indicating they do not significantly contribute to the fruity aroma of red wine (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).

3. Application in Ion-Exchange Techniques

Ion-exclusion and ion-exchange techniques have been used to prepare derivatives of 2,3-dihydroxy-2-methylbutanoic acid, following acid hydrolysis of acetoin cyanohydrin. This demonstrates the compound's relevance in chemical synthesis processes (Powell, Kulprathipanja, Johnson, & Burkholder, 1972).

4. Study of Oxidation Mechanisms

Research on the oxidation of 2-hydroxy-3-methylbutanoic acid by chromium(VI) in perchloric acid medium has provided insights into the reaction mechanisms and degradation products of similar compounds (Signorella, García, & Sala, 1992).

5. Enantiomeric Analysis and Synthesis

Studies have been conducted on the synthesis of enantiopure forms of 3-hydroxybutanoic acid and its homologues, showcasing the utility of (R)-2-Acetoxy-3-methylbutanoic acid in chiral chemistry and pharmaceutical synthesis (Kikukawa, Iizuka, Sugimura, Harada, & Tai, 1987).

Safety And Hazards

Safety and hazard analysis involves understanding the risks associated with handling the compound. This can include its toxicity, flammability, and environmental impact131415.


Future Directions

Future directions could involve potential applications of the compound, areas of research interest, or upcoming methods for its synthesis1617.


Please note that this is a general guide and the specifics can vary depending on the compound. For “®-2-Acetoxy-3-methylbutanoic acid”, you may need to refer to scientific literature or databases for detailed information.


properties

IUPAC Name

(2R)-2-acetyloxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-4(2)6(7(9)10)11-5(3)8/h4,6H,1-3H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYABMSJIGYKIG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457168
Record name (R)-2-Acetoxy-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Acetoxy-3-methylbutanoic acid

CAS RN

44976-78-5
Record name (R)-2-Acetoxy-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into 300ml of glacial acetic acid there was stirred 11.7g (0.1 moles) of dl-valine. 13.8g of sodium nitrite was added, with stirring, over the duration of 1 hour and the temperature of the reaction medium maintained at room temperature by means of a water bath. After the mixture had been stirred overnight at room temperature, the acetic acid was evaporated off and water (50ml) added. Solvent extraction using diethyl ether then followed. The diethyl ether portion was washed with water, dried over anhydrous magnesium sulphate and the ether evaporated off to yield 12.2g of the title product as a colourless oil.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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